![molecular formula C12H13N2NaO2 B2477551 Sodium 1-isobutyl-1H-benzo[d]imidazole-2-carboxylate CAS No. 2089956-69-2](/img/structure/B2477551.png)

Sodium 1-isobutyl-1H-benzo[d]imidazole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

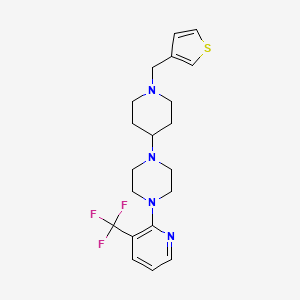

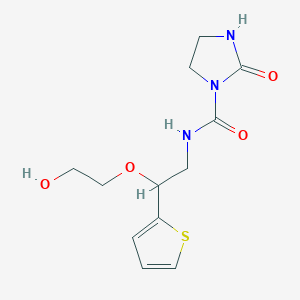

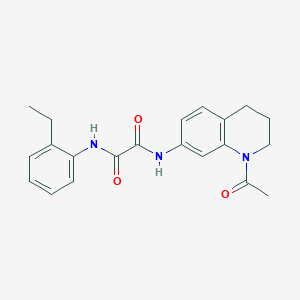

“Sodium 1-isobutyl-1H-benzo[d]imidazole-2-carboxylate” is a chemical compound . It is a derivative of 1H-benzo[d]imidazole . The 1H-benzo[d]imidazole derivatives have been found to have antibacterial and antifungal properties .

Synthesis Analysis

The synthesis of 1H-benzo[d]imidazole derivatives, including this compound, involves the use of various compounds in combination with piperazine and various 1,2,3 triazoles . All the synthesized derivatives were characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Molecular Structure Analysis

The molecular structure of 1H-benzo[d]imidazole derivatives, including this compound, has been determined . In the structures of these compounds, an identical system of hydrogen bonds, C(4), was observed .Chemical Reactions Analysis

The chemical reactions involving 1H-benzo[d]imidazole derivatives are complex and involve various compounds . The most active benzo[d]imidazole derivative displayed significant activity against Mycobacterium tuberculosis .Scientific Research Applications

Metal-mediated Base Pairing in DNA

Imidazole-4-carboxylate, related to the sodium salt of 1-isobutyl-1H-benzo[d]imidazole-2-carboxylate, has been utilized in metal-mediated base pairing within DNA structures. This application involves the synthesis of a deoxyribonucleoside incorporating imidazole-4-carboxylate, which facilitates Cu(II) and Ag(I) binding, thereby stabilizing DNA duplexes. This stabilization is evidenced by significant increases in the melting temperatures of the DNA structures, making it a valuable tool in biochemistry and molecular biology for studying DNA interactions and stability (Sandmann, Defayay, Hepp, & Müller, 2019).

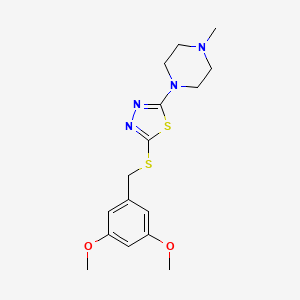

Antimicrobial Agents

Novel benzimidazole–oxadiazole hybrid molecules, with a core structure similar to sodium 1-isobutyl-1H-benzo[d]imidazole-2-carboxylate, have been synthesized as potent antimicrobial agents. These compounds have shown significant anti-tubercular activity against Mycobacterium tuberculosis, demonstrating twice the potency of standard drugs like pyrazinamide and ciprofloxacin. This research highlights the potential of benzimidazole derivatives in developing new antimicrobial therapies (Shruthi et al., 2016).

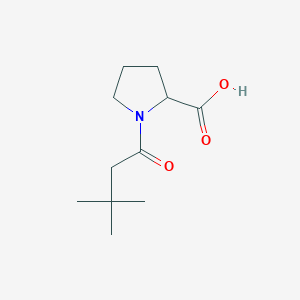

Synthesis of Complex Molecular Structures

A palladium iodide-catalyzed method has been developed for the synthesis of functionalized benzimidazoimidazoles, utilizing a carbonylative approach. This process yields a variety of compounds in good to excellent yields under relatively mild conditions, showcasing the versatility of benzimidazole derivatives in chemical synthesis and the potential for creating diverse molecular architectures (Veltri et al., 2018).

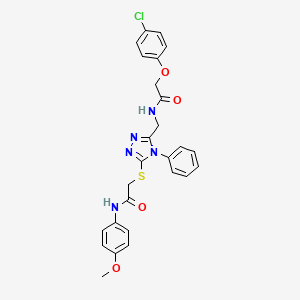

Eco-friendly Synthesis Methods

An eco-friendly synthesis method using sodium hypochlorite has been reported for producing 2-aryl-1-arylmethyl-1H-benzo[d]imidazoles. This method emphasizes the environmental benefits of utilizing less hazardous reagents and conditions in the synthesis of benzimidazole derivatives, aligning with sustainable chemistry practices (Patil & Nagargoje, 2022).

Future Directions

The future directions in the research of 1H-benzo[d]imidazole derivatives, including Sodium 1-isobutyl-1H-benzo[d]imidazole-2-carboxylate, involve further exploration of their antimicrobial activity and potential as drugs . There is also a need for more detailed studies on their synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties .

properties

IUPAC Name |

sodium;1-(2-methylpropyl)benzimidazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2.Na/c1-8(2)7-14-10-6-4-3-5-9(10)13-11(14)12(15)16;/h3-6,8H,7H2,1-2H3,(H,15,16);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVPPOOXCPWYLNF-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C2=CC=CC=C2N=C1C(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N2NaO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-3-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)pyrazin-2-one](/img/structure/B2477472.png)

![N-(2,6-dimethylphenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetamide](/img/structure/B2477477.png)

![3-Tert-butyl-1-hexyl-7,9-dimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2477482.png)

![2-(2-Chloro-6-fluorophenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2477483.png)

![1-[5-(Furan-2-yl)thiophen-2-yl]-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2477485.png)

![Ethyl 2-(2-((3-(2-hydroxyethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2477488.png)

![N-(4-chlorophenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2477490.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-fluorobenzamide](/img/structure/B2477491.png)